

Application Notes and Protocols: SR9011 Hydrochloride in Diet-Induced Obesity Models

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Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B3049455

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Introduction

SR9011 is a potent and specific synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β .^[1] These receptors are critical components of the core circadian clock machinery and play a vital role in regulating metabolic processes.^{[2][3]} REV-ERB α is highly expressed in the liver, skeletal muscle, and adipose tissue, where it modulates the expression of genes involved in lipid and glucose metabolism.^[1] Pharmacological activation of REV-ERB by SR9011 has demonstrated significant metabolic effects in animal models, making it a valuable research tool for studying the interplay between circadian rhythms and metabolic diseases, particularly diet-induced obesity (DIO).^{[3][4]} In DIO mouse models, SR9011 has been shown to increase energy expenditure, reduce fat mass, and improve dyslipidemia and hyperglycemia, without affecting food intake.^{[3][4][5]}

These application notes provide a comprehensive overview of the use of SR9011 in DIO models, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data from preclinical studies.

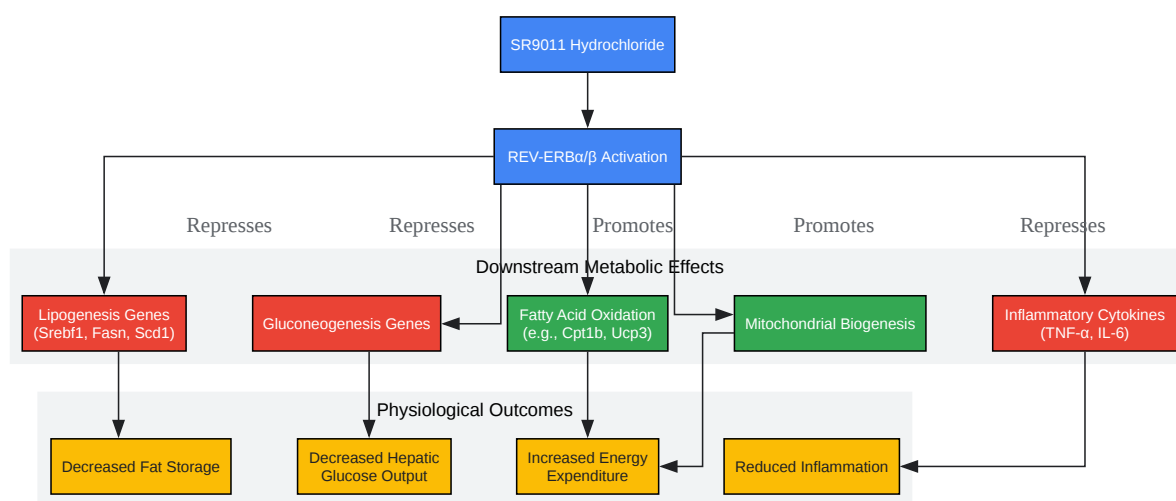
Mechanism of Action

SR9011 functions by binding to and activating the REV-ERB α and REV-ERB β nuclear receptors.^[1] As a REV-ERB agonist, SR9011 enhances the natural repressive function of

these receptors on their target genes.^[1] This modulation of gene expression leads to several key metabolic outcomes:

- **Suppression of Lipogenesis:** SR9011 represses the expression of key genes involved in fat storage and synthesis in the liver and adipose tissue, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (Fasn), and Stearoyl-CoA Desaturase 1 (Scd1).^{[1][3]}
- **Increased Fatty Acid and Glucose Oxidation:** The compound promotes the expression of genes involved in fat and glucose burning for energy in skeletal muscle, thereby increasing the overall metabolic rate.^[3]
- **Enhanced Mitochondrial Biogenesis:** SR9011 can increase the number and activity of mitochondria, the powerhouses of the cell, further boosting energy expenditure.^{[1][6]}
- **Reduced Hepatic Glucose Production:** It can lower glucose output from the liver, which may contribute to improved glucose tolerance and insulin sensitivity.^{[1][6]}
- **Anti-inflammatory Effects:** SR9011 has been shown to reduce the expression of inflammatory markers like TNF- α and IL-6.^{[1][7]}

Signaling Pathway of SR9011 in Metabolic Regulation



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Caption: SR9011 activates REV-ERB, altering gene expression to reduce fat and glucose production.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies using SR9011 in mouse models of diet-induced obesity.

Table 1: Effects of SR9011 on Body Composition and Energy Expenditure

Parameter	Mouse Strain	SR9011 Dose & Duration	Result	Reference
Body Weight	BALB/c	100 mg/kg, i.p., b.i.d., 12 days	Weight loss observed	[3][4]
Fat Mass	BALB/c	100 mg/kg, i.p., b.i.d., 12 days	Decreased fat mass	[3][4]
Fat Mass	DIO C57BL/6	Not specified	Reduced by over 15% in 10 days	[1]
Fat Mass	C57BL/6	100 mg/kg, i.p., b.i.d., 10 days	Decreased fat mass confirmed by DEXA	[3][4]
**Oxygen Consumption (VO ₂) **	C57BL/6	100 mg/kg, i.p., b.i.d., 10 days	Increased by 5% (diurnal and nocturnal)	[4][5]
Locomotor Activity	C57BL/6	100 mg/kg, i.p., b.i.d., 10 days	Decreased by 15%	[3][4]
Food Intake	BALB/c & C57BL/6	100 mg/kg, i.p., b.i.d., 10-12 days	No significant effect	[3][4]
Respiratory Exchange Ratio (RER)	C57BL/6	100 mg/kg, i.p., b.i.d., 10 days	No significant change	[3][4]

b.i.d.: bis in die (twice a day); i.p.: intraperitoneal; DEXA: Dual-energy X-ray absorptiometry.

Table 2: Effects of SR9011 on Plasma Metabolic Markers in Lean Mice

Parameter	Mouse Strain	SR9011 Dose & Duration	Result	Reference
Plasma Triglycerides	Lean C57BL/6	Not specified	Decreased levels	[3]
Plasma Total Cholesterol	Lean C57BL/6	Not specified	Decreased levels	[3]

Note: Data for DIO mice specifically on these markers was detailed for the related compound SR9009, which showed a 12% decrease in triglycerides and a 47% decrease in total cholesterol.[\[3\]](#) Effects are expected to be similar for SR9011.

Experimental Protocols

This section outlines a typical protocol for evaluating the effects of SR9011 in a diet-induced obesity mouse model.

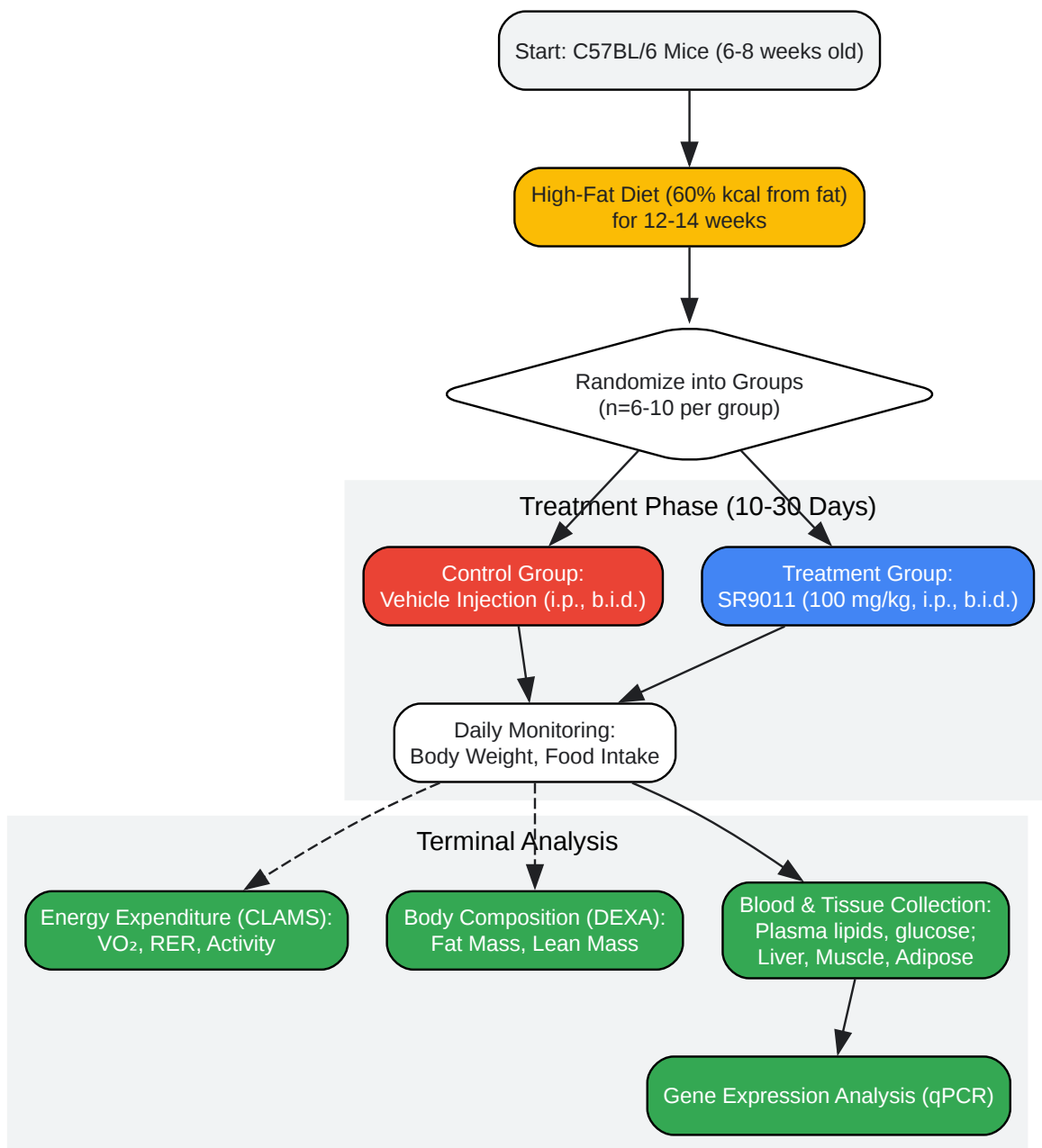
Animal Model and Diet-Induced Obesity Induction

- **Animal Strain:** C57BL/6 mice are commonly used as they are susceptible to developing obesity, dyslipidemia, and insulin resistance on a high-fat diet.
- **Age and Sex:** Start with male mice aged 6-8 weeks.
- **Housing:** House mice under a standard 12:12 hour light-dark cycle with ad libitum access to food and water.
- **Obesity Induction:**
 - Feed mice a high-fat diet (HFD), typically with 60% of calories derived from fat, for a period of 12-14 weeks.[\[3\]](#)
 - A control group should be maintained on a standard chow diet.
 - Monitor body weight weekly to confirm the development of obesity. DIO mice typically reach an average weight of around 40g.[\[3\]](#)

SR9011 Hydrochloride Preparation and Administration

- Compound: **SR9011 hydrochloride**.
- Vehicle: A common vehicle for SR9011 is a solution of DMSO, Tween 80, and saline. Note: The exact formulation may require optimization for solubility and stability.
- Dosage: A widely reported effective dose is 100 mg/kg body weight.[\[3\]](#)[\[4\]](#)
- Route of Administration: Intraperitoneal (i.p.) injection is the most common route used in published studies to ensure bioavailability.[\[3\]](#)[\[4\]](#)
- Dosing Schedule: Administer SR9011 twice daily (b.i.d.), typically at the beginning of the light cycle (Zeitgeber Time 0, ZT0) and the beginning of the dark cycle (ZT12).[\[3\]](#)
- Control Group: The DIO control group should receive vehicle-only injections following the same schedule and volume as the treatment group.
- Treatment Duration: A treatment period of 10 to 30 days is typical for observing significant effects on body composition and metabolic parameters.[\[3\]](#)

Experimental Workflow Diagram



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